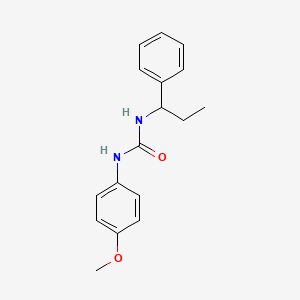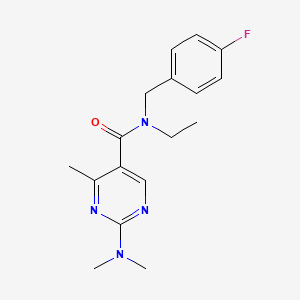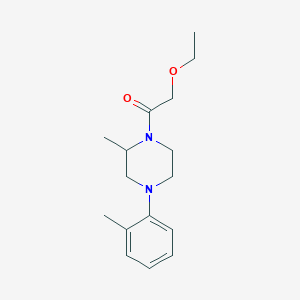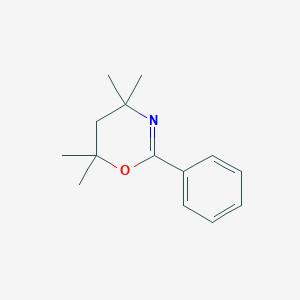![molecular formula C19H18N2O4 B5416548 4-[6,7-dimethoxy-4-(5-methyl-2-furyl)-3-cinnolinyl]-3-buten-2-one](/img/structure/B5416548.png)
4-[6,7-dimethoxy-4-(5-methyl-2-furyl)-3-cinnolinyl]-3-buten-2-one
Descripción general
Descripción
Typically, compounds like this one are part of the larger family of organic compounds, which include a wide range of structures and functionalities. They often have interesting chemical and physical properties and can be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each introducing a new functional group or modifying an existing one. The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis
Organic compounds can undergo a wide range of chemical reactions, including addition, substitution, elimination, and rearrangement reactions. The exact reactions that a specific compound can undergo would depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as their melting point, boiling point, solubility, and reactivity, are determined by their molecular structure. These properties can be measured using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis Processes and Chemical Reactions
Furyl(aryl)methanes and Derivatives
This compound has been synthesized from 2-aminoarylbisfurylmethanes, demonstrating its utility in chemical synthesis and transformations. This process involves intramolecular cyclisation and furan oxidative ring opening, following the formation of an intermediate diazonium salt (Abaev et al., 2000).
Condensation Reactions with Furfural
Studies have explored the condensation reactions of furfural with various ketones, leading to the formation of compounds like 1-(2-furyl)-5-methyl-1-hexen-3-one and 4-(2-furyl)-1-phenyl-3-buten-2-one, which are structurally related to the compound (Midorikawa, 1954).
Chemical Synthesis and Modification
Trihaloacylation of Dimethoxy Acetals
This compound has been involved in the synthesis of trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones, showcasing its importance in the generation of fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002).
Synthesis of Pyrimidine Derivatives
In the field of medicinal chemistry, this compound has been used in the synthesis of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which have been tested for antihypertensive activity, indicating its potential relevance in pharmaceutical research (Sekiya et al., 1983).
Directed Lithiation and Palladium Catalysed Coupling
The compound has been used in reactions involving the lithiation at specific positions and subsequent coupling reactions, which are key processes in organic synthesis (Ennis & Gilchrist, 1990).
Structural Analysis and Characterization
- NMR and X-Ray Studies: There has been significant interest in the structural characterization of related compounds, with studies employing techniques like NMR spectroscopy and X-ray diffraction to determine molecular configurations and arrangements (Kălmăn et al., 1986).
Organic Chemistry and Catalysis
Side Chain Metalation
The compound's derivatives have been used in studies focusing on side chain metalation, highlighting its utility in organic chemistry and catalytic processes (Lenoir et al., 1994).
Cyclization Reactions
The compound and its derivatives have been key in cyclization reactions, particularly in the synthesis of compounds like isoindazoles and cinnolines, demonstrating its versatility in organic synthesis (Kimball et al., 2002).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with an organic compound depend on its specific structure and properties. Some compounds might be toxic or corrosive, while others might be relatively safe to handle. Always refer to the material safety data sheet (MSDS) for information on the safe handling of specific compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-[6,7-dimethoxy-4-(5-methylfuran-2-yl)cinnolin-3-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11(22)5-7-14-19(16-8-6-12(2)25-16)13-9-17(23-3)18(24-4)10-15(13)21-20-14/h5-10H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHTBYCDXOFOS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N=NC3=CC(=C(C=C32)OC)OC)C=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C(N=NC3=CC(=C(C=C32)OC)OC)/C=C/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)

![N'-[1-(4-biphenylyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5416496.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5416504.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416510.png)


![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)

![6-iodo-3-(4-methyl-2-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5416556.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4-diazepan-5-one](/img/structure/B5416568.png)
![4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5416573.png)
